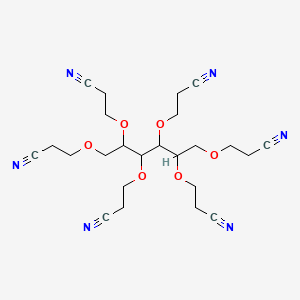
2,2-Dimethyl-1,3-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-butanediol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-butanediol can be synthesized through various methods. One common method involves the reaction of 2,2-dimethylpropanal with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the reduction of 2,2-dimethyl-1,3-butanedione using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,2-dimethyl-1,3-butanedione. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 2,2-dimethyl-1,3-butanedione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,2-dimethyl-1,3-butanedione back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2,2-Dimethyl-1,3-butanedione
Reduction: this compound
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is employed in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,3-butanediol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure of the compound .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-2,3-butanediol (Pinacol): This compound is similar in structure but has the hydroxyl groups on adjacent carbons.
2-Methyl-1,3-propanediol: This compound has one less methyl group compared to 2,2-Dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
76-35-7 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
2,2-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3 |
Clé InChI |
QXKKYNIWAYERHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11968765.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11968774.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
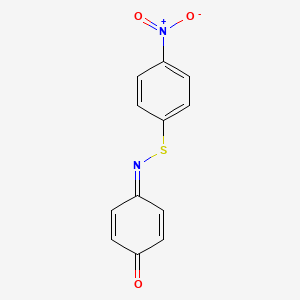
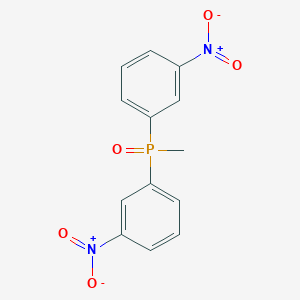
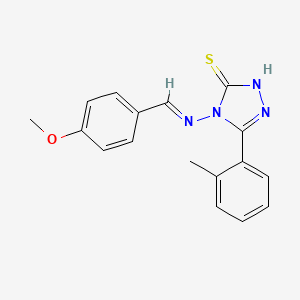
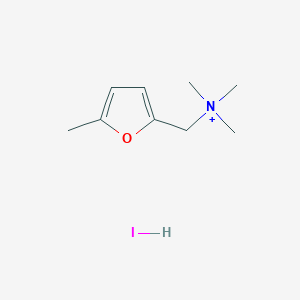
![isopropyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968821.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)
